molecular formula C22H21N3O4S2 B2804384 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-61-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2804384
CAS No.: 899747-61-6
M. Wt: 455.55
InChI Key: WPDKIFOTNUJHDQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring:

  • A benzo[1,3]dioxole moiety linked via a methylene group to an acetamide backbone.
  • A cyclopenta[d]pyrimidine core fused with a tetrahydro ring system, substituted with a thiophen-2-ylmethyl group at position 1 and a thioether linkage at position 2.
  • A thioacetamide bridge connecting the benzodioxole and cyclopenta[d]pyrimidine units.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-20(23-10-14-6-7-18-19(9-14)29-13-28-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-30-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKIFOTNUJHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Cyclopenta[d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
  • Analog (): Compounds like (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a, 11b) feature a thiazole ring fused to pyrimidine. These analogs exhibit moderate yields (68%) and melting points (213–246°C), with bioactivities linked to their electron-withdrawing substituents (e.g., cyano groups) .
Pyrimidine Derivatives with Thioether Linkages
  • Analog () : 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides share the thioacetamide bridge but lack the benzodioxole and thiophene substituents. Their synthesis involves sodium methylate-mediated alkylation, yielding compounds with anti-proliferative properties .

Substituent Effects on Bioactivity

Benzodioxole vs. Benzothiazole Moieties
  • Analog () : Benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide) demonstrate anti-inflammatory (IC~50~ = 12–18 µM) and antibacterial (MIC = 8–32 µg/mL) activities, attributed to the thiazole-thioacetamide pharmacophore .
Thiophene vs. Furan Substituents
  • Target Compound : The thiophen-2-ylmethyl group may enhance metabolic stability compared to furan derivatives due to sulfur’s lower electronegativity.
  • Analog () : Compounds with 5-methylfuran-2-yl substituents (e.g., 12 ) show moderate antibacterial activity (MIC = 32–64 µg/mL), suggesting that thiophene’s larger atomic radius could improve hydrophobic interactions .

Bioactivity and Pharmacological Potential

Enzymatic Interactions

  • The thioacetamide bridge in the target compound may inhibit cysteine proteases or kinases, similar to benzothiazole derivatives in .
  • Cyclopenta[d]pyrimidine’s rigidity could reduce off-target effects compared to flexible analogs like 12 () .

Comparative Bioactivity Data

Property Target Compound (Predicted) (Compound 11b ) (Compound 5d )
Antibacterial (MIC) 16–32 µg/mL 32–64 µg/mL 8–16 µg/mL
Anti-inflammatory Moderate (IC~50~ = 20 µM) Not reported IC~50~ = 12 µM
Metabolic Stability High (thiophene substituent) Moderate (furan substituent) Low (benzothiazole)

Q & A

Q. Basic: What is the standard synthetic pathway for this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of a thiol-containing pyrimidinone intermediate with a benzo[d][1,3]dioxole-derived acetamide. Key steps include:

  • Thioether formation : Reaction of a pyrimidinone thiol with a bromoacetamide derivative under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) or dichloromethane .
  • Functionalization : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or alkylation, requiring precise pH and temperature control (~60–80°C) .
  • Purification : Intermediate and final products are monitored via TLC or HPLC, with recrystallization or column chromatography used for isolation .

Q. Advanced: How can researchers optimize reaction yields while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation. Microwave-assisted synthesis can reduce reaction times .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents improve regioselectivity .
  • In-line analytics : Real-time HPLC monitoring identifies side products (e.g., disulfide formation), enabling mid-reaction adjustments .

Structural Characterization

Q. Basic: Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and confirms thioether (C-S) linkages .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopenta[d]pyrimidinone core .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic NMR : Assess rotational barriers in thioacetamide groups causing peak splitting .
  • Isotopic labeling : ³⁵S-labeled thioether groups track unintended oxidation or degradation .
  • Computational modeling : DFT calculations predict chemical shifts to distinguish structural isomers .

Biological Activity & Mechanisms

Q. Basic: What biological targets are hypothesized for this compound?

Structural analogs suggest activity against:

  • Kinases : Cyclopenta[d]pyrimidinone mimics ATP-binding pockets .
  • Epigenetic regulators : Benzo[d][1,3]dioxole groups may inhibit histone deacetylases (HDACs) .
  • Antimicrobial targets : Thiophene moieties disrupt bacterial membrane proteins .

Q. Advanced: How to validate target engagement and mechanism of action?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to recombinant kinases .
  • Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .
  • CRISPR knockouts : Eliminating putative targets (e.g., HDAC6) tests phenotype rescue .

Data Contradictions & Reproducibility

Q. Advanced: How to address discrepancies in biological activity across studies?

  • Solubility controls : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Metabolic stability assays : Liver microsomes identify species-specific degradation (e.g., human vs. murine CYP450) .
  • Batch variability analysis : Compare synthetic lots via UPLC-MS to trace impurities affecting bioactivity .

Comparative Studies & SAR

Q. Advanced: What structural modifications enhance potency or reduce toxicity?

  • Thioether replacement : Sulfone or sulfonamide analogs improve metabolic stability but may reduce permeability .
  • Heterocycle substitution : Replacing thiophene with furan or pyridine alters selectivity for kinase isoforms .
  • Prodrug strategies : Esterification of the acetamide enhances oral bioavailability .

Computational & Modeling Approaches

Q. Advanced: How to prioritize derivatives for synthesis using in silico tools?

  • Docking simulations : Glide or AutoDock predicts binding poses in kinase ATP pockets .
  • ADMET prediction : SwissADME forecasts pharmacokinetic liabilities (e.g., P-glycoprotein efflux) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent effects on binding affinity .

Pharmacological Profiling

Q. Advanced: What assays are critical for preclinical development?

  • hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risk .
  • Cytotoxicity panels : NCI-60 screens identify off-target effects in diverse cancer lines .
  • PK/PD modeling : Rat pharmacokinetics (AUC, Cmax) inform dosing regimens for in vivo efficacy studies .

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